Cas no 2228428-56-4 (3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acid)

3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acid
- 2228428-56-4
- 3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid
- EN300-1970041
-
- インチ: 1S/C9H6F3N3O3/c1-15-3-4(7(13-15)9(10,11)12)5-2-6(8(16)17)18-14-5/h2-3H,1H3,(H,16,17)
- InChIKey: SNWSARWLTRDSHU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C2C=C(C(=O)O)ON=2)=CN(C)N=1)(F)F
計算された属性
- せいみつぶんしりょう: 261.03612555g/mol
- どういたいしつりょう: 261.03612555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1970041-5g |
3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid |
2228428-56-4 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1970041-0.1g |
3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid |
2228428-56-4 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1970041-2.5g |
3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid |
2228428-56-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1970041-1g |
3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid |
2228428-56-4 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1970041-10g |
3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid |
2228428-56-4 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1970041-0.5g |
3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid |
2228428-56-4 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1970041-5.0g |
3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid |
2228428-56-4 | 5g |
$4309.0 | 2023-05-31 | ||
Enamine | EN300-1970041-0.05g |
3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid |
2228428-56-4 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1970041-0.25g |
3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid |
2228428-56-4 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1970041-1.0g |
3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid |
2228428-56-4 | 1g |
$1485.0 | 2023-05-31 |
3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acid 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acidに関する追加情報
Introduction to 3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acid (CAS No. 2228428-56-4)
3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acid, identified by the CAS number 2228428-56-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, including a pyrazole ring and an oxazole moiety, both of which are well-documented for their pharmacological properties. The presence of a methyl group at the 1-position and a trifluoromethyl group at the 3-position of the pyrazole ring introduces additional functional diversity, making this molecule a promising candidate for further exploration in drug discovery and development.
The 1,2-oxazole component of the molecule contributes to its overall complexity and potential bioactivity. Oxazoles are known for their role in various biological processes and have been incorporated into numerous therapeutic agents due to their ability to interact with biological targets in a specific manner. The carboxylic acid functionality at the 5-position of the oxazole ring further enhances the compound's potential as a pharmacophore, allowing for interactions with proteins, enzymes, and other biomolecules that are critical in modulating physiological pathways.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that combine multiple pharmacological features within a single molecular framework. The structural motif of 3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acid aligns well with this trend, as it integrates several key elements that are known to enhance drug-like properties. These include lipophilicity, metabolic stability, and the ability to engage with biological targets through multiple binding interactions.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. For instance, studies have shown that pyrazole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The additional substitution patterns introduced by the methyl and trifluoromethyl groups may further modulate these effects, leading to more potent or selective therapeutic outcomes. The oxazole ring, on the other hand, has been implicated in activities ranging from anticonvulsant to antiviral effects, broadening the scope of possible applications for this compound.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the bioactivity of such compounds with greater accuracy. By leveraging these tools, scientists have been able to identify potential binding sites on target proteins and assess how modifications like those present in 3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acid (CAS No. 2228428-56-4) can influence receptor interactions. This approach has been particularly valuable in optimizing lead compounds for clinical development.
The synthesis of 3-(trifluoromethyl)-substituted pyrazoles remains an active area of research due to their diverse biological activities and synthetic challenges. The introduction of fluorine atoms into aromatic or heterocyclic systems often enhances metabolic stability while maintaining or improving binding affinity. In the case of this compound, the strategic placement of a trifluoromethyl group at the 3-position of the pyrazole ring is likely designed to achieve these objectives. Additionally, the presence of a methyl group at the 1-position may serve to fine-tune electronic properties and steric interactions with biological targets.
From a synthetic perspective, constructing the core structure involving both pyrazole and oxazole moieties presents unique challenges but also opportunities for innovation. Modern synthetic methodologies have made significant strides in facilitating such constructions through multi-step reactions that are both efficient and scalable. Advances in transition metal catalysis have further streamlined certain transformations, allowing for more complex molecular architectures to be assembled with greater ease.
The potential applications of 3-methylpyrazolyl-substituted oxazoles extend beyond traditional therapeutic areas. For example, their structural features make them suitable candidates for use as probes in biochemical assays or as intermediates in more complex drug molecules. The ability to functionalize multiple positions on these heterocyclic scaffolds provides chemists with considerable flexibility when designing novel derivatives with tailored properties.
In conclusion,3-(trifluoromethyl)-methylpyrazolyl oxazoles, exemplified by 3-(trifluoromethyl)-methylpyrazolyl oxazoles, represent an exciting frontier in medicinal chemistry. Their unique structural features combined with demonstrated bioactivities make them valuable tools for both academic research and industrial drug development programs aimed at addressing unmet medical needs across various therapeutic domains.
2228428-56-4 (3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,2-oxazole-5-carboxylic acid) 関連製品
- 2034263-00-6(N-(2-Chlorophenyl)-2-[4-(trifluoromethyl)phenyl]-3-thiazolidinecarboxamide)
- 1369347-02-3(4-hydroxy-1H-imidazole-5-carboxylic acid)
- 1447967-09-0(3-(2-Thienyl)pentane-1,5-diol)
- 2228382-93-0(3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid)
- 1542397-11-4(6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene)
- 1219904-43-4(3-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-1-(thiophen-2-yl)methylurea)
- 2172077-48-2(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclobutane-1-carboxylic acid)
- 2137033-39-5(3-amino-3-imino-2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide)
- 1153296-66-2(2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one)
- 13460-15-6(7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione)




